molecular formula C8H15NO6 B1380613 N-[1-13C]Acetyl-D-glucosamine CAS No. 478518-87-5

N-[1-13C]Acetyl-D-glucosamine

Cat. No.: B1380613
CAS No.: 478518-87-5
M. Wt: 222.2 g/mol
InChI Key: OVRNDRQMDRJTHS-HQXNUNOOSA-N
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Description

N-[1-13C]Acetyl-D-glucosamine is a labeled derivative of N-acetyl-D-glucosamine, an amino sugar derived from glucosamine. This compound is significant in various biological processes and is a key component of the structural polysaccharides chitin and chitosan. The labeling with carbon-13 isotope allows for detailed studies in metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-13C]Acetyl-D-glucosamine can be synthesized through the acetylation of D-[1-13C]glucosamine. The process typically involves the use of acetic anhydride or acetyl chloride as acetylating agents. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope at the desired position .

Industrial Production Methods

Industrial production of N-acetyl-D-glucosamine generally involves the hydrolysis of chitin, which is extracted from crustacean shells such as shrimp and crabs. The hydrolysis can be performed using concentrated hydrochloric acid, followed by acetylation with acetic anhydride to produce N-acetyl-D-glucosamine . For the labeled compound, D-[1-13C]glucosamine is used as the starting material.

Chemical Reactions Analysis

Types of Reactions

N-[1-13C]Acetyl-D-glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

N-[1-13C]Acetyl-D-glucosamine exerts its effects primarily through its role in glycosylation. It serves as a substrate for the synthesis of glycosaminoglycans, which are essential components of the extracellular matrix. These glycosaminoglycans interact with proteins to form proteoglycans, which provide structural support to tissues . The labeled carbon-13 isotope allows for precise tracking of these processes in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-13C]Acetyl-D-glucosamine is unique due to the presence of the carbon-13 isotope, which makes it invaluable for detailed metabolic and structural studies. This labeling allows researchers to track the compound’s incorporation into biological molecules and study its interactions at a molecular level .

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-HQXNUNOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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